4-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine
Description
This compound belongs to the thieno[2,3-d]pyrimidine class, a scaffold known for its pharmacological relevance, particularly in oncology and kinase inhibition. Its structure features:
- A thieno[2,3-d]pyrimidine core fused with a piperazine ring at the 4-position.
- A 3,4-dichlorophenyl group attached to the piperazine ring, enhancing receptor binding affinity .
- A 4-methoxyphenyl substituent at the 5-position, which improves solubility and bioavailability compared to non-polar analogs .
Molecular Formula: Likely C₂₄H₂₀Cl₂N₄OS (inferred from substituents in , and 15).
Molecular Weight: ~500–520 g/mol (estimated based on analogs in and ).
Properties
IUPAC Name |
4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N4OS/c1-30-17-5-2-15(3-6-17)18-13-31-23-21(18)22(26-14-27-23)29-10-8-28(9-11-29)16-4-7-19(24)20(25)12-16/h2-7,12-14H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZQPSKMIWLJGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCN(CC4)C5=CC(=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions:
Piperazine Ring Formation: The final step involves the formation of the piperazine ring, which is then attached to the thieno[2,3-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Anticancer Activity
Research has highlighted the compound's potential as an anticancer agent. It acts as a selective inhibitor of specific kinases involved in cancer cell proliferation. For instance, studies have shown that derivatives of thieno[2,3-d]pyrimidines can inhibit the activity of monopolar spindle 1 (Mps1) kinase, which is crucial for cell division in cancer cells. This inhibition can lead to reduced tumor growth in various cancer models .
Antidepressant Effects
The piperazine moiety present in the compound is associated with antidepressant properties. Compounds containing piperazine derivatives have been evaluated for their ability to modulate serotonin receptors, which are key targets in the treatment of depression and anxiety disorders . The dichlorophenyl group enhances the binding affinity to these receptors, making it a candidate for further development.
Anti-inflammatory Properties
Recent studies have indicated that similar compounds exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation. This suggests that derivatives of this compound could be explored for treating inflammatory diseases .
Case Study 1: Cancer Research
A study published in Pharmaceuticals demonstrated that a related thieno[2,3-d]pyrimidine compound showed significant activity against triple-negative breast cancer cells when combined with paclitaxel. The study highlighted the importance of this scaffold in developing new therapies for resistant cancer types .
Case Study 2: Neuropharmacology
In neuropharmacological studies, compounds similar to 4-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine were tested for their effects on serotonin receptors. Results indicated promising antidepressant-like effects in animal models, suggesting potential therapeutic applications in mood disorders .
Mechanism of Action
The mechanism of action of 4-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on its binding affinities and activity profiles.
Comparison with Similar Compounds
Structural Analog Table
Key Research Findings
Role of Substituents: The 3,4-dichlorophenyl group on the piperazine ring is critical for kinase binding. Analogs lacking this group show reduced activity . Methoxy vs.
Biological Performance :
- Morpholine-containing derivatives (e.g., compound in ) exhibit superior PI3Kα inhibition (IC₅₀ ~35 nM) due to better hydrogen bonding with the kinase’s ATP-binding pocket .
- Pyrazoline hybrids () demonstrate sub-100 nM activity but suffer from metabolic instability, limiting therapeutic utility .
Synthetic Accessibility: The target compound can be synthesized via nucleophilic substitution of 4-chlorothieno[2,3-d]pyrimidine with piperazine intermediates, a method validated in and .
Notes on Key Differences and Implications
Methoxy Group Advantage : The 4-methoxyphenyl group in the target compound may reduce hepatic clearance compared to methyl or halogenated analogs, as seen in similar scaffolds .
Chlorine Positioning : The 3,4-dichloro configuration on the phenyl ring is optimal for steric and electronic interactions with hydrophobic kinase domains .
Limitations : Unlike morpholine derivatives (), the target compound lacks a secondary hydrogen-bond acceptor, which may lower kinase affinity.
Biological Activity
The compound 4-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine is a synthetic derivative that has attracted attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure
The compound's structure can be represented as follows:
This structure features a thieno[2,3-d]pyrimidine core with piperazine and dichlorophenyl substituents that are crucial for its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes involved in cell signaling pathways.
- Dopamine Receptor Modulation : The piperazine moiety is known to interact with dopamine receptors. Studies have indicated that derivatives of piperazine can exhibit selective binding to D2-like dopamine receptors, which may contribute to their neuropharmacological effects .
- EGFR Inhibition : Similar thieno[2,3-d]pyrimidine derivatives have shown promising results as inhibitors of epidermal growth factor receptor (EGFR) kinases. For instance, compounds with similar structural features have demonstrated IC50 values in the nanomolar range against EGFR mutants associated with non-small cell lung cancer (NSCLC) .
Antitumor Activity
The antitumor efficacy of this compound was evaluated through various in vitro assays against human cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 0.440 ± 0.039 | EGFR inhibition |
| NCI-H1975 (Lung) | 15.629 ± 1.03 | EGFR L858R/T790M inhibition |
| HT-29 (Colorectal) | >50 | Cytotoxicity under study |
These results indicate a selective cytotoxic effect against specific cancer cell lines, particularly those expressing mutant forms of EGFR.
Neuropharmacological Effects
In addition to its antitumor properties, the compound also exhibits potential neuropharmacological activity. Its affinity for dopamine receptors suggests applications in treating disorders such as schizophrenia or depression. The structure-activity relationship studies indicate that modifications to the piperazine ring can enhance receptor selectivity and reduce side effects associated with non-selective agents .
Study 1: Antitumor Efficacy
A study conducted on thieno[2,3-d]pyrimidine analogs demonstrated that compounds similar to our target compound exhibited significant antitumor activity against colorectal cancer cell lines (Caco-2 and HT-29). The most effective analogs showed comparable potency to established anticancer agents like MPC-6827 at concentrations of 5 and 10 µM over 72 hours of exposure .
Study 2: Dopamine Receptor Interaction
Another investigation into the pharmacophore modifications within the piperazine class highlighted that derivatives retaining a dichlorophenyl group maintained high affinity for D3 receptors while reducing lipophilicity, thereby enhancing blood-brain barrier penetration . This suggests that our compound could be optimized for central nervous system applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
